molecular formula C11H15Cl2NO B12355999 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,monohydrochloride CAS No. 2748225-41-2

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Cat. No.: B12355999
CAS No.: 2748225-41-2
M. Wt: 248.15 g/mol
InChI Key: KBSWPQVTIBSDKQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the reaction of 3-chlorobenzaldehyde with ethylamine and a suitable reducing agent. The reaction conditions may include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow systems: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:

    Molecular targets: Interaction with neurotransmitter systems, particularly dopamine and norepinephrine.

    Pathways involved: Modulation of synaptic transmission and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one
  • 1-(3-Chlorophenyl)-2-(isopropylamino)propan-1-one

Uniqueness

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

2748225-41-2

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H

InChI Key

KBSWPQVTIBSDKQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=CC=C1)Cl.Cl

Origin of Product

United States

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